Tetraisothiocyanatosilane

Description

The exact mass of the compound Tetraisothiocyanatosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraisothiocyanatosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisothiocyanatosilane including the price, delivery time, and more detailed information at info@benchchem.com.

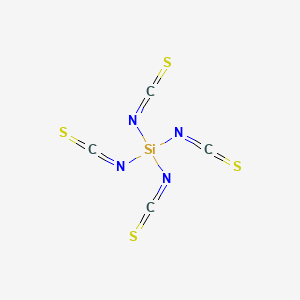

Structure

3D Structure

Properties

IUPAC Name |

tetraisothiocyanatosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGBKWXHNPDHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[Si](N=C=S)(N=C=S)N=C=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4S4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064410 | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6544-02-1 | |

| Record name | Tetraisothiocyanatosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6544-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006544021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisothiocyanatosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraisothiocyanatosilane: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Silicon Pseudohalide

Tetraisothiocyanatosilane, Si(NCS)₄, also known as silicon tetraisothiocyanate, is an intriguing and highly reactive organosilicon compound. It consists of a central silicon atom covalently bonded to four isothiocyanate (-N=C=S) functional groups.[1] While not as commonplace as silicon tetrachloride, its tetra-substituted nature and the unique reactivity of the isothiocyanate moiety make it a valuable precursor in coordination chemistry and a building block for advanced materials. The presence of the versatile isothiocyanate groups on a central silicon atom opens avenues for diverse chemical transformations, positioning Si(NCS)₄ as a compound of significant interest for researchers exploring novel silicon-based structures.[1][2] This guide provides a comprehensive overview of its synthesis, detailed properties, and potential applications, grounded in established scientific principles and experimental observations.

Part 1: Synthesis of Tetraisothiocyanatosilane

The synthesis of tetraisothiocyanatosilane primarily relies on nucleophilic substitution reactions where a silicon tetrahalide is treated with a suitable thiocyanate salt. The choice of reactants and conditions is critical to achieving a high yield and purity due to the compound's sensitivity.

Core Synthetic Strategy: Salt Metathesis

The most prevalent and straightforward method for synthesizing Si(NCS)₄ is the salt metathesis reaction between silicon tetrachloride (SiCl₄) and a thiocyanate salt.

Reaction: SiCl₄ + 4 MSCN → Si(NCS)₄ + 4 MCl (where M = K, Na, Ag)

The causality behind this common approach is rooted in several factors. Silicon tetrachloride is a readily available and cost-effective starting material. The reaction is driven to completion by the formation of a highly stable and often insoluble metal chloride salt (e.g., KCl, AgCl), which precipitates from the reaction mixture, effectively shifting the equilibrium towards the product side according to Le Châtelier's principle. The selection of the cation (M⁺) and the solvent is crucial for optimizing reaction kinetics and facilitating product isolation.

Experimental Protocol: Synthesis via Potassium Thiocyanate

This protocol describes a representative procedure for the synthesis of tetraisothiocyanatosilane. It is a self-validating system where successful synthesis is confirmed by the physical properties of the product and spectroscopic analysis.

Materials:

-

Silicon tetrachloride (SiCl₄), anhydrous

-

Potassium thiocyanate (KSCN), dried under vacuum

-

Anhydrous acetonitrile (solvent)

-

Schlenk line apparatus

-

Magnetic stirrer and heating mantle

-

Filtration cannula

-

Distillation apparatus

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). All glassware must be scrupulously dried to prevent hydrolysis of the reactants and product.

-

Reagent Preparation: In the Schlenk flask, add finely ground and thoroughly dried potassium thiocyanate (4.1 equivalents). Suspend the KSCN in anhydrous acetonitrile.

-

Reaction Initiation: While vigorously stirring the KSCN suspension, slowly add anhydrous silicon tetrachloride (1 equivalent) via a syringe or dropping funnel at room temperature. The reaction is exothermic; a cooling bath may be necessary to maintain control.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress can be monitored by observing the formation of the potassium chloride precipitate.

-

Product Isolation: After cooling to room temperature, the precipitated KCl is removed by filtration under an inert atmosphere using a filtration cannula. The filter cake should be washed with a small amount of anhydrous acetonitrile to recover any trapped product.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude tetraisothiocyanatosilane is then purified by vacuum distillation to yield a clear, colorless to light-yellow liquid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of Si(NCS)₄.

Part 2: Physicochemical and Spectroscopic Properties

The utility of tetraisothiocyanatosilane is defined by its distinct physical and chemical characteristics.

Physical Properties

Si(NCS)₄ is typically a solid or liquid at room temperature, with reported values for its physical state and melting point showing some variation in the literature, which may be attributable to differences in purity or measurement conditions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄N₄S₄Si | [1][3] |

| Molecular Weight | 260.42 g/mol | [1][3] |

| Appearance | Clear, colorless to light-yellow liquid or light orange to green powder | [1] |

| Density | ~1.442 g/cm³ | [1] |

| Melting Point | 26 °C or 145 °C | [1] |

| Boiling Point | 186 °C | [1] |

Chemical Reactivity

The chemistry of Si(NCS)₄ is dominated by the electrophilic nature of the silicon center and the nucleophilic character of the nitrogen and sulfur atoms in the isothiocyanate ligands.

-

Hydrolytic Sensitivity: The compound is extremely sensitive to moisture. The Si-N bond is readily attacked by water, leading to rapid hydrolysis to form silanols and ultimately silicon dioxide, releasing isothiocyanic acid (which may further decompose). This reactivity necessitates handling under strictly anhydrous conditions.[1] Si(NCS)₄ + 4 H₂O → Si(OH)₄ + 4 HNCS

-

Reaction with Amines: It readily reacts with primary and secondary amines. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group to form silicon-bound thiourea derivatives.[1] This reaction is fundamental to its use as a building block. Si(NCS)₄ + 4 R₂NH → Si(N(C=S)NR₂)₄

-

Polymerization: In the presence of moisture, controlled hydrolysis can lead to polymerization, forming siloxane networks functionalized with isothiocyanate groups, which could be useful in materials science applications.[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of tetraisothiocyanatosilane.

| Spectroscopic Technique | Expected Features | Source(s) |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption band for the asymmetric C=N=S stretch, typically around 2100-2110 cm⁻¹. | [1][4] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 260.4, corresponding to its molecular weight. | [1][5] |

| NMR Spectroscopy | While detailed literature is sparse, ¹³C, ¹⁵N, and ²⁹Si NMR would show characteristic shifts for the isothiocyanate carbon and the central silicon atom, respectively. | [2][3] |

Part 3: Applications and Future Research Potential

While specific, large-scale industrial applications are not widely documented, tetraisothiocyanatosilane serves as a specialized reagent and precursor in several areas of chemical research.[1]

Current and Potential Applications

-

Precursor in Coordination Chemistry: Si(NCS)₄ is used as a starting material for the synthesis of more complex silicon compounds, such as neutral hexacoordinate silicon(IV) complexes.[2] In these reactions, the isothiocyanate ligands can be substituted by other ligands, or they can remain part of the final coordinated structure.

-

Materials Science: The ability of Si(NCS)₄ to polymerize and its reactive functional groups suggest its potential use in creating functionalized silica gels or polysiloxanes. These materials could be used for heavy metal sequestration, catalysis, or as chromatographic stationary phases.

-

Surface Functionalization: The isothiocyanate group is known to react with amine groups on surfaces. Therefore, Si(NCS)₄ could be a candidate for functionalizing silicon-based surfaces (e.g., silicon nanoparticles, silica) to introduce reactive handles for further chemical modification or for immobilizing biomolecules.[6]

Structure-Application Relationship Diagram

The following diagram illustrates how the core structural features of Si(NCS)₄ give rise to its potential applications.

Sources

- 1. Buy Tetraisothiocyanatosilane | 6544-02-1 [smolecule.com]

- 2. sci-hub.box [sci-hub.box]

- 3. Silane, tetraisothiocyanato- | C4N4S4Si | CID 81032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. PubChemLite - Tetraisothiocyanatosilane (C4N4S4Si) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and characterisation of isothiocyanate functionalised silicon nanoparticles and their uptake in cultured colonic cells - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Spectroscopic characterization of tetraisothiocyanatosilane

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetraisothiocyanatosilane, Si(NCS)₄

Abstract

Tetraisothiocyanatosilane (Si(NCS)₄) is a highly reactive, tetra-substituted silane that serves as a valuable precursor in materials science and a versatile reagent in chemical synthesis. Its structure, characterized by a central silicon atom bonded to four nitrogen atoms of the isothiocyanate groups, gives rise to a unique spectroscopic signature. This guide provides a comprehensive exploration of the spectroscopic characterization of Si(NCS)₄, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and materials science. We delve into the synthesis, handling, and detailed analysis using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), grounding our discussion in the fundamental principles that govern the selection and interpretation of these techniques.

Synthesis and Safe Handling of Tetraisothiocyanatosilane

The intrinsic reactivity of tetraisothiocyanatosilane, particularly its sensitivity to moisture, dictates the necessary conditions for its synthesis and handling. Understanding the preparative chemistry is foundational to interpreting the spectroscopic data of the final product, as impurities or hydrolysis byproducts can introduce confounding spectral artifacts.

Synthesis via Salt Metathesis

The most established and direct route to Si(NCS)₄ is the nucleophilic substitution (salt metathesis) reaction between silicon tetrachloride (SiCl₄) and an anhydrous thiocyanate salt.

Causality of Experimental Choices:

-

Precursor: Silicon tetrachloride is an ideal starting material due to its high reactivity as an electrophile and commercial availability.[1]

-

Reagent: Anhydrous potassium thiocyanate (KSCN) or silver thiocyanate (AgSCN) are commonly used. AgSCN offers the advantage of forming AgCl, a highly insoluble precipitate that drives the reaction to completion according to Le Châtelier's principle.

-

Solvent: A dry, non-polar, aprotic solvent such as benzene, toluene, or carbon disulfide is critical. The absence of acidic protons and water prevents the immediate hydrolysis of SiCl₄ and the product Si(NCS)₄.[2]

-

Inert Atmosphere: The entire apparatus must be rigorously dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which would lead to the formation of silica (SiO₂) and isothiocyanic acid (HNCS).[1][3]

Caption: Synthesis workflow for Tetraisothiocyanatosilane.

Experimental Protocol: Synthesis

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of dry nitrogen, charge the flask with anhydrous potassium thiocyanate (4.1 eq) and dry toluene.

-

Reaction Initiation: While stirring vigorously, add freshly distilled silicon tetrachloride (1.0 eq) dropwise to the suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 3-4 hours to ensure complete reaction.

-

Isolation: Cool the mixture to room temperature. Filter the solid KCl byproduct under an inert atmosphere using a Schlenk filter or a cannula.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude liquid by vacuum distillation to yield pure tetraisothiocyanatosilane (b.p. 186 °C).[2]

Safety and Handling Precautions

Due to its reactivity, specific handling procedures are mandatory.

-

Moisture Sensitivity: Si(NCS)₄ reacts readily with water, alcohols, and amines, producing corrosive and toxic byproducts.[2][4] All handling must be performed using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with a face shield, and a lab coat.[4]

-

Ventilation: Handle only in a well-ventilated fume hood.[2]

-

Storage: Store under an inert gas (nitrogen or argon) in a tightly sealed container in a cool, dry place, such as a refrigerator.[4]

-

Fire Safety: Use spark-proof tools and equipment. Do not use water as an extinguishing agent; use dry chemical or CO₂ extinguishers.[4]

Molecular Structure: The Tetrahedral Core

The interpretation of spectroscopic data is fundamentally linked to the molecule's three-dimensional structure. The gas-phase structure of Si(NCS)₄ was determined by electron diffraction, a powerful technique for elucidating the geometry of free molecules without the influence of intermolecular forces present in crystals.[2][5]

The study revealed a molecule with Td symmetry . The central silicon atom is at the center of a regular tetrahedron, coordinated to the nitrogen atoms of the four isothiocyanate groups. The Si-N=C=S linkages are essentially linear. This high symmetry has significant consequences for the molecule's vibrational spectra.

Caption: Predicted EI-MS fragmentation pathway for Si(NCS)₄.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction (Causality): Due to its volatility and reactivity, direct injection via a gas chromatography (GC-MS) interface or a direct insertion probe under vacuum is necessary. The entire system must be free of moisture.

-

Instrument Setup:

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 20 to 300.

-

-

Data Acquisition: Acquire the mass spectrum.

-

Self-Validation: The spectrum should show a clear molecular ion peak at m/z = 256 (considering the most abundant isotopes: 28Si, 12C, 14N, 32S). The isotopic pattern for this peak, reflecting the natural abundances of 29Si, 30Si, 13C, and 34S, must match the theoretical pattern. The presence of fragment ions corresponding to the sequential loss of 58 Da units provides strong, self-validating evidence for the proposed structure.

Conclusion

The spectroscopic characterization of tetraisothiocyanatosilane is a multi-faceted process that requires a synergistic application of vibrational, nuclear magnetic resonance, and mass spectrometric techniques. Each method provides a unique and confirmatory piece of the structural puzzle. The high Td symmetry, established by gas-phase electron diffraction, is reflected in the distinct IR and Raman activities of its vibrational modes. 29Si NMR offers a definitive window into the tetrahedral Si(N₄) core, while 13C NMR reveals the characteristic dynamic flexibility of the isothiocyanate ligand. Finally, mass spectrometry confirms the molecular weight and the integrity of the Si-(NCS)₄ linkages through predictable fragmentation. A rigorous adherence to anhydrous handling and sample preparation protocols is paramount to obtaining clean, interpretable data free from hydrolysis-related artifacts. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and characterize this important silicon compound.

References

-

Büchel, G., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

-

Timofeeva, T.V., et al. (2018). Analysis of the Hypersensitivity of the 29Si NMR Chemical Shift of the Pentacoordinate Silicon Compounds to the Temperature Effect. The Journal of Physical Chemistry A. [Link]

-

Wu, Y., et al. (n.d.). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution. Supporting Information. [Link]

-

NMR Testing Laboratory. (n.d.). Table 5 29Si Shifts. [Link]

-

Gabathuler, H., et al. (2018). 29Si NMR Chemical Shifts in Crystalline and Amorphous Silicon Nitrides. Molecules. [Link]

-

Prins, F., et al. (2016). Infrared and Raman chemical imaging and spectroscopy at the nanoscale. Chemical Society Reviews. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

- Hassel, O., & Viervoll, H. (1947). Electron Diffraction Investigations of Molecular Structures. Acta Chemica Scandinavica.

-

Cradock, S., et al. (n.d.). The molecular structures of silyl isocyanate, silyl isothiocyanate and germyl isocyanate in the gas phase, as determined by electron diffraction. Journal of the Chemical Society, Dalton Transactions. [Link]

- Goubeau, J., & Reyhing, J. (1956). Vibrational Spectra and Force Constants of Inorganic Compounds. XV. The Vibrational Spectra of Si(NCO)₄ and Si(NCS)₄. Zeitschrift für anorganische und allgemeine Chemie.

-

Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. [Link]

-

Szafran, M., et al. (1993). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. [Link]

-

ResearchGate. (n.d.). Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

Wikipedia. (n.d.). Silicon tetrachloride. [Link]

-

Paulatto, L. (2017). Ab Initio Simulation of Infrared and Raman Spectroscopy. [Link]

Sources

A Computational Roadmap to Unraveling the Stability of Tetraisothiocyanatosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive computational framework for investigating the stability of tetraisothiocyanatosilane (Si(NCS)₄). In the absence of extensive experimental and computational data on this specific molecule, this document serves as a detailed roadmap, outlining the theoretical and practical steps necessary to characterize its thermodynamic and kinetic stability. By leveraging established principles of computational chemistry, we present a robust methodology for predicting its decomposition pathways and understanding the factors governing its reactivity. This guide is designed to empower researchers to undertake novel computational studies, contributing valuable insights to the chemistry of silicon pseudohalides.

Introduction to Tetraisothiocyanatosilane: A Molecule of Latent Potential

Tetraisothiocyanatosilane, with the chemical formula Si(NCS)₄, is a fascinating yet understudied member of the silicon pseudohalide family.[1] Its structure features a central silicon atom tetrahedrally bonded to four isothiocyanate (-NCS) groups. While its physical properties are not extensively documented, it is known to be a moisture-sensitive compound with a molecular weight of 260.415 g/mol .[2] The high reactivity, particularly towards hydrolysis, suggests a kinetically accessible decomposition pathway.[2] Understanding the intrinsic stability of Si(NCS)₄ is paramount for its potential applications in materials science and as a precursor in chemical synthesis. Computational chemistry offers a powerful, safe, and cost-effective avenue to explore these fundamental characteristics.

The Computational Chemist's Toolkit: Methodologies for Stability Assessment

A multi-pronged computational approach is essential to gain a holistic understanding of Si(NCS)₄ stability. This involves a combination of quantum chemical methods to probe the molecule's electronic structure, vibrational properties, and reaction energetics.

Foundational Calculations: Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the ground-state equilibrium geometry of the Si(NCS)₄ molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software Selection: Employ a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method and Basis Set Selection:

-

Method: Density Functional Theory (DFT) is the workhorse for such investigations, offering a good balance of accuracy and computational cost. The B3LYP functional is a common and reliable starting point.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is adequate for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(2d,p) is recommended.

-

-

Input Preparation: Construct the initial 3D structure of Si(NCS)₄. A tetrahedral arrangement around the central silicon atom is the logical starting point.

-

Optimization: Perform a geometry optimization calculation to find the minimum energy structure. This process iteratively adjusts the atomic coordinates until the forces on each atom are negligible.

-

Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra if available.[3]

-

The calculated vibrational frequencies provide a unique fingerprint of the molecule and can aid in its experimental identification. The Si-N and N=C=S stretching and bending modes are of particular interest for characterizing the bonding within the isothiocyanate ligands.

Thermodynamic Stability: The Enthalpy of Formation

Thermodynamic stability refers to the intrinsic energy of a molecule relative to its constituent elements or other reference compounds. A key metric is the standard enthalpy of formation (ΔHf°).

Experimental Protocol: Calculation of Enthalpy of Formation

-

Atomization Energy Method:

-

Calculate the total electronic energy of the optimized Si(NCS)₄ molecule.

-

Calculate the electronic energies of the individual constituent atoms (Si, C, N, S) in their ground electronic states using the same level of theory.

-

The atomization energy (ΔE_atom) is the difference between the sum of the atomic energies and the molecular energy.

-

Convert the atomization energy to enthalpy at 298.15 K by including zero-point vibrational energy (ZPVE) and thermal corrections obtained from the frequency calculation.

-

Calculate the enthalpy of formation using known experimental standard enthalpies of formation of the gaseous atoms.

-

A negative enthalpy of formation would suggest that Si(NCS)₄ is thermodynamically stable with respect to its constituent elements.

Unraveling Decomposition: Pathways and Energetics

The practical utility of a compound is often dictated by its kinetic stability – the energy barrier it must overcome to decompose. For Si(NCS)₄, several decomposition pathways can be computationally explored.

Thermal Decomposition in the Gas Phase

Under inert conditions, thermal decomposition is a likely degradation route. A plausible initial step is the dissociation of an isothiocyanate radical.

Proposed Thermal Decomposition Pathway:

Caption: Proposed initial step of thermal decomposition of Si(NCS)₄.

Experimental Protocol: Transition State Search for Unimolecular Decomposition

-

Reaction Coordinate Definition: The Si-N bond elongation is the logical reaction coordinate for the dissociation of an NCS group.

-

Initial Guess: Generate an initial structure for the transition state (TS) by elongating one of the Si-N bonds.

-

TS Optimization: Use a transition state search algorithm (e.g., Berny algorithm in Gaussian) to locate the saddle point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A single imaginary frequency corresponding to the Si-N bond breaking will confirm it as a true transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactant (Si(NCS)₄) and the products (•Si(NCS)₃ + •NCS). This validates the identified transition state.

-

Activation Energy Calculation: The activation energy (ΔE‡) is the energy difference between the transition state and the reactant, including ZPVE corrections.

A high activation energy would indicate significant kinetic stability at moderate temperatures.

Hydrolytic Instability: A Mechanistic Investigation

The pronounced moisture sensitivity of Si(NCS)₄ suggests a low-energy pathway for hydrolysis.[2] Drawing an analogy from the well-studied hydrolysis of tetrachlorosilane (SiCl₄), a similar mechanism can be proposed.[4]

Proposed Hydrolysis Pathway:

Caption: Proposed initial step of the hydrolysis of Si(NCS)₄.

The initial step likely involves the nucleophilic attack of a water molecule on the electrophilic silicon center, forming a pentacoordinate intermediate or transition state. Subsequent elimination of isothiocyanic acid (HNCS) would yield a silanol species, which can undergo further hydrolysis. Computational investigation of this pathway would involve locating the transition state for the initial nucleophilic attack and calculating the corresponding activation barrier. A low barrier would be consistent with the observed high reactivity towards water.

Tabulated Summary of Key Computational Parameters

The following table outlines the key quantitative data that a comprehensive computational study of Si(NCS)₄ stability should aim to generate.

| Parameter | Computational Method | Significance |

| Optimized Bond Lengths (Si-N, N=C, C=S) | DFT (e.g., B3LYP/6-311+G(2d,p)) | Structural characterization and comparison with experimental data. |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311+G(2d,p)) | Molecular fingerprint for identification and characterization of bonding. |

| Standard Enthalpy of Formation (ΔHf°) | Atomization Energy Method | Assessment of thermodynamic stability relative to constituent elements. |

| Thermal Decomposition Activation Energy (ΔE‡₁) | Transition State Search (DFT) | Prediction of kinetic stability towards unimolecular decomposition. |

| Hydrolysis Activation Energy (ΔE‡₂) | Transition State Search (DFT) | Quantification of reactivity towards water. |

Conclusion and Future Directions

This technical guide has laid out a systematic and scientifically rigorous computational methodology for the in-depth investigation of tetraisothiocyanatosilane stability. By following the outlined protocols, researchers can elucidate the thermodynamic and kinetic factors that govern the reactivity of this molecule. The insights gained from such studies will be invaluable for guiding its synthesis, handling, and exploration for novel applications. Future work could extend this computational framework to investigate the stability of related silicon pseudohalides, contributing to a broader understanding of this important class of compounds. Furthermore, molecular dynamics simulations could be employed to study the behavior of Si(NCS)₄ in different solvent environments, providing a more complete picture of its stability under realistic conditions.

References

-

Neliti. Synthesis of Silicon Nitride Ceramic Material using Direct Nitridation Process. Available from: [Link]

-

National Institutes of Health. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. Available from: [Link]

-

ResearchGate. Experimental studyofthe liquid phase hydrolysis reaction of titanium tetrachloride. Available from: [Link]

-

arXiv.org. Machine Learning Accelerated Computational Surface-Specific Vibrational Spectroscopy Reveals Oxidation Level of Graphene in Contact with Water. Available from: [Link]

-

National Institutes of Health. Silicon Nitride Ceramics: Structure, Synthesis, Properties, and Biomedical Applications. Available from: [Link]

-

ResearchGate. Al4SiC4 vibrational properties: Density Functional Theory calculations compared to Raman and Infrared spectroscopy measurements. Available from: [Link]

-

ResearchGate. Ammonia Catalyzed Hydrolysis-Condensation Kinetics of Tetraethoxysilane/Dimethyldiethoxysilane Mixtures Studied by 29 Si NMR and SAXS. Available from: [Link]

-

PubChem. Silane, tetraisothiocyanato-. Available from: [Link]

-

ResearchGate. Vibrational Spectroscopic Analysis of Silicones: A Fourier Transform-Raman and Inelastic Neutron Scattering Investigation. Available from: [Link]

-

Royal Society of Chemistry. Solid-state synthesis of luminescent silicon nitride nanocrystals. Available from: [Link]

-

MDPI. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Available from: [Link]

-

National Institutes of Health. Computational insights and the observation of SiC nanograin assembly: towards 2D silicon carbide. Available from: [Link]

-

Royal Society of Chemistry. Complementary bonding analysis of the N–Si interaction in pentacoordinated silicon compounds using quantum crystallography. Available from: [Link]

-

University of Wuppertal. Experiments - Hydrolysis of tetrachlorosilane. Available from: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetraisothiocyanatosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraisothiocyanatosilane (Si(NCS)₄) presents a fascinating case study in the coordination chemistry of silicon. As a tetravalent silicon compound, it is anticipated to adopt a tetrahedral geometry, a fundamental structural motif in silicon chemistry.[1][2][3] This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of tetraisothiocyanatosilane, from synthesis to the elucidation of its three-dimensional architecture. While a definitive, publicly available crystal structure of Si(NCS)₄ remains to be extensively documented, this guide outlines the theoretical underpinnings and experimental protocols necessary for its characterization.[1] We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols. This document serves as a robust resource for researchers embarking on the structural analysis of this and related silicon compounds.

Introduction: The Significance of Tetraisothiocyanatosilane

Tetraisothiocyanatosilane is an intriguing molecule composed of a central silicon atom bonded to four isothiocyanate (-NCS) ligands.[1] The study of its crystal structure is pivotal for a number of reasons. Firstly, it provides fundamental insights into the bonding and stereochemistry of silicon pseudohalides. The linear isothiocyanate ligand offers the potential for interesting intermolecular interactions, which can dictate the packing of molecules in the solid state and influence the material's bulk properties. Furthermore, a detailed understanding of its crystal structure is a prerequisite for any application in materials science or as a precursor in chemical synthesis.

Theoretical Precepts: Predicting the Molecular Geometry

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and the principles of hybridization, the silicon atom in tetraisothiocyanatosilane is expected to be sp³ hybridized. This leads to a tetrahedral arrangement of the four nitrogen atoms of the isothiocyanate groups around the central silicon atom, with predicted N-Si-N bond angles of approximately 109.5°.[1][2][3] The overall molecular geometry is therefore predicted to be tetrahedral.

Synthesis and Crystallization: The Gateway to Single Crystals

The successful analysis of a crystal structure begins with the synthesis of high-quality single crystals. The synthesis of tetraisothiocyanatosilane typically involves the reaction of silicon tetrachloride (SiCl₄) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an aprotic solvent.

Experimental Protocol: Synthesis of Tetraisothiocyanatosilane

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A suspension of finely ground, anhydrous potassium thiocyanate in a suitable dry solvent (e.g., acetonitrile or carbon disulfide) is prepared in the flask.

-

Reactant Introduction: A stoichiometric amount of silicon tetrachloride, dissolved in the same solvent, is added dropwise to the stirred suspension at room temperature.

-

Reaction and Reflux: After the addition is complete, the reaction mixture is gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by the precipitation of potassium chloride (KCl).

-

Isolation and Purification: After cooling to room temperature, the precipitated KCl is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield crude tetraisothiocyanatosilane. Further purification can be achieved by vacuum distillation or sublimation.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., hexane, toluene) is allowed to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: A concentrated solution of the compound in a low-boiling point solvent is placed in a small vial, which is then placed in a larger sealed jar containing a higher-boiling point solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, or below, to promote the growth of single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides detailed information on bond lengths, bond angles, and the overall molecular and crystal structure.[5]

The Experimental Workflow

The process of SC-XRD analysis can be broken down into several key stages:

Sources

A Methodological and Predictive Guide to the Thermal Decomposition of Tetraisothiocyanatosilane

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the thermal decomposition properties of tetraisothiocyanatosilane (Si(NCS)₄). While direct experimental data for this specific compound is not extensively available in public literature, this document leverages established principles of organosilane chemistry and thermal analysis to present a predictive overview and a detailed methodological approach for its study. The intended audience includes researchers, materials scientists, and professionals in fields where silicon-based precursors are utilized for the synthesis of advanced materials. This guide outlines potential synthesis routes, state-of-the-art analytical techniques for characterization and decomposition analysis, and a proposed decomposition pathway based on analogous compounds. The protocols and predictive data herein are designed to serve as a robust starting point for empirical investigation.

Introduction to Tetraisothiocyanatosilane

Tetraisothiocyanatosilane is an inorganic compound featuring a central silicon atom bonded to four isothiocyanate (-NCS) groups. The unique electronic and structural characteristics of the Si-N=C=S linkage suggest its potential as a precursor for the synthesis of silicon-based materials, such as silicon carbonitride (SiCN) or silicon disulfide (SiS₂), through thermal decomposition processes like chemical vapor deposition (CVD). Understanding the thermal stability and decomposition mechanism of Si(NCS)₄ is paramount for controlling the composition and properties of the resulting materials. This guide provides a foundational understanding of its anticipated thermal behavior and a detailed experimental plan to elucidate its decomposition pathway.

Synthesis and Characterization

A plausible synthetic route to tetraisothiocyanatosilane involves the reaction of silicon tetrachloride (SiCl₄) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a non-polar solvent.[1][2]

Proposed Synthesis Protocol:

-

To a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of finely ground potassium thiocyanate in anhydrous acetonitrile.

-

Slowly add a stoichiometric amount of silicon tetrachloride to the suspension at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

The reaction progress can be monitored by infrared spectroscopy by observing the disappearance of the Si-Cl stretching vibration and the appearance of the characteristic -NCS bands.

-

After cooling, the precipitated potassium chloride is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude tetraisothiocyanatosilane.

-

Purification can be achieved by vacuum distillation or sublimation.

Characterization:

The successful synthesis of tetraisothiocyanatosilane would be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a strong, characteristic asymmetric stretching vibration of the -NCS group in the range of 2000-2100 cm⁻¹.[3][4] The Si-N stretching vibrations are expected in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR would show a resonance for the carbon atom in the -NCS group, and ²⁹Si NMR would confirm the silicon environment.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and fragmentation patterns corresponding to the loss of -NCS groups.

Methodological Approach to Thermal Decomposition Analysis

A multi-faceted analytical approach is essential for a thorough understanding of the thermal decomposition of tetraisothiocyanatosilane.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[5][6]

Experimental Protocol for TGA:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small amount of the tetraisothiocyanatosilane sample (5-10 mg) into an inert crucible (e.g., alumina).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

Predicted TGA Profile:

Based on related organosilane compounds, the TGA curve of tetraisothiocyanatosilane is anticipated to show a multi-step decomposition process.

| Temperature Range (°C) | Predicted Mass Loss (%) | Postulated Process |

| 150 - 300 | ~25-50% | Initial decomposition, potential loss of one or two -NCS groups as volatile species. |

| 300 - 600 | ~50-75% | Further fragmentation and rearrangement of the remaining structure. |

| > 600 | >75% | Formation of a stable, non-volatile residue (e.g., silicon carbonitride or silicon sulfide). |

Evolved Gas Analysis (EGA) using Hyphenated Techniques

To identify the gaseous byproducts of decomposition, the TGA can be coupled with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[7]

Experimental Workflow for TGA-MS/FTIR:

Caption: Experimental workflow for TGA coupled with MS and FTIR.

Predicted Evolved Species:

The decomposition of the isothiocyanate ligand could lead to the evolution of several small molecules.

| m/z (Mass-to-Charge Ratio) | Potential Fragment | Notes |

| 58 | CS₂ | Carbon disulfide |

| 44 | CS | Carbon monosulfide |

| 28 | N₂ or CO | Dinitrogen or Carbon monoxide |

| 26 | CN⁻ | Cyanide radical |

In-situ Infrared Spectroscopy

Monitoring the changes in vibrational modes during heating can provide real-time information about the chemical transformations.

Experimental Protocol for In-situ IR:

-

Place the sample in a heated transmission cell with IR-transparent windows (e.g., KBr or ZnSe).

-

Heat the cell at a controlled rate while continuously acquiring IR spectra.

-

Analyze the spectra to identify the disappearance of reactant bands and the appearance of intermediate and product bands.

Proposed Thermal Decomposition Pathway

Drawing parallels with the decomposition of other organosilanes, which often proceed through radical mechanisms or elimination reactions, a plausible decomposition pathway for tetraisothiocyanatosilane can be proposed.[8][9][10] The initial step is likely the homolytic cleavage of a Si-N bond to form a silyl radical and an isothiocyanate radical. Subsequent reactions could involve radical recombination, elimination of stable molecules like carbon disulfide, and polymerization to form a solid-state network.

Caption: Proposed thermal decomposition pathway for Si(NCS)₄.

Data Interpretation and Causality

The selection of a multi-technique approach is crucial for building a self-validating system of evidence. The mass loss steps observed in TGA should correlate with the evolution of specific gases detected by MS and FTIR. For instance, a mass loss corresponding to the theoretical mass of CS₂ should be accompanied by the detection of m/z = 76 in the mass spectrometer and the characteristic IR absorption bands of CS₂. The final residual mass from TGA can be analyzed by techniques like X-ray photoelectron spectroscopy (XPS) or elemental analysis to determine its composition, which should be consistent with the elements remaining after the evolution of the identified gaseous products.

Conclusion

While this guide presents a predictive and methodological framework, it underscores the necessity for empirical validation. The proposed synthesis, characterization, and decomposition analysis protocols provide a comprehensive starting point for researchers to unravel the thermal properties of tetraisothiocyanatosilane. Such studies are critical for unlocking its potential as a precursor for advanced materials synthesis.

References

-

He, Y., et al. (2020). Thermal Decomposition Mechanism of Tetraethylsilane by Flash Pyrolysis Vacuum Ultraviolet Photoionization Mass Spectrometry and Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

-

Li, B., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics. [Link]

-

Li, B., et al. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. PubMed. [Link]

-

Durig, J. R., et al. (1975). Infrared spectra of some matrix isolated organoisothiocyanate molecules. Journal of Molecular Structure. [Link]

-

ResearchGate. (n.d.). TGA curves for various silanized SN. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Mondal, S., et al. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. Nanomaterials (Basel). [Link]

-

Pai, C. S., & Chang, C. P. (1990). Decomposition Chemistry of Tetraethoxysilane. Journal of The Electrochemical Society. [Link]

-

Deconinck, J., et al. (2024). Identifying Process Differences with ToF-SIMS: An MVA Decomposition Strategy. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Isothiocyanate Functionalized Silicon Nanoparticles and their uptake in cultured colonic cells. ResearchGate. [Link]

-

Swihart, M. T., & Catoire, L. (2000). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Journal of the American Chemical Society. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

IIT Indore. (n.d.). Thermogravimetric Analyzer (TGA). SIC – A National Facility of IIT Indore. [Link]

-

NC State University. (2015). Infrared Spectroscopy. YouTube. [Link]

-

Gonzalez-Rodriguez, R., et al. (2014). Synthesis and characterisation of isothiocyanate functionalised silicon nanoparticles and their uptake in cultured colonic cells. Faraday Discussions. [Link]

-

Royal Society of Chemistry. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. RSC Publishing. [Link]

-

Anagnostopoulos, G., et al. (2021). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers (Basel). [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [Link]

-

Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Molecules. [Link]

-

Sayed, R., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology. [Link]

-

NIST. (n.d.). Ammonium thiocyanate. NIST WebBook. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Mettler Toledo. [Link]

Sources

- 1. Synthesis and characterisation of isothiocyanate functionalised silicon nanoparticles and their uptake in cultured colonic cells - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. Ammonium thiocyanate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Thermogravimetric Analyzer (TGA) – SIC – A National Facility of IIT Indore Developed and managed by Atul Singh [sic.iiti.ac.in]

- 7. mt.com [mt.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of Tetraisothiocyanatosilane (Si(NCS)₄)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on tetraisothiocyanatosilane (Si(NCS)₄), a molecule of interest in materials science and organic synthesis.[1] For researchers and drug development professionals, computational modeling offers a powerful, non-invasive method to elucidate molecular structure, vibrational properties, and electronic behavior before committing to costly and time-intensive laboratory experiments.[2][3] This document details the theoretical underpinnings and a practical, step-by-step workflow using Density Functional Theory (DFT), a robust and widely-used computational method that balances accuracy with computational efficiency.[4][5] The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated results. We will cover geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties, providing the necessary context and rationale for each methodological choice.

Introduction: The Case for Computational Analysis of Si(NCS)₄

Tetraisothiocyanatosilane, with the molecular formula C₄N₄S₄Si, is an organosilicon compound featuring a central silicon atom tetrahedrally coordinated to four isothiocyanate (-NCS) ligands.[1][6] Its reactivity, particularly its hydrolysis and reactions with amines to form thiourea derivatives, makes it a versatile reagent.[1] Understanding the precise three-dimensional structure, the nature of the Si-N and N-C-S bonding, and the electronic landscape is paramount for predicting its behavior and designing new applications.

While experimental techniques like gas electron diffraction (GED) can determine the structure of free molecules[7], and infrared spectroscopy can probe vibrational modes[8], quantum chemical calculations provide a theoretical complement that can often yield deeper insights.[2] Computational methods allow us to:

-

Determine the ground-state equilibrium geometry with high precision.

-

Predict the full vibrational spectrum (IR and Raman) and assign specific atomic motions to each frequency.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.

-

Map the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

This guide establishes a reliable computational protocol to achieve these goals.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[9] Our approach is grounded in Density Functional Theory (DFT), which has become the workhorse of modern computational chemistry for its favorable balance of cost and accuracy.[5][10]

The Core Method: Density Functional Theory (DFT)

DFT reformulates the complex many-body electronic Schrödinger equation into a more manageable problem focused on the total electron density.[4][5] This approach allows for the inclusion of electron correlation effects at a fraction of the cost of traditional ab initio methods, making it ideal for molecules of the size of Si(NCS)₄.[11]

The Engine of DFT: The Exchange-Correlation Functional

The exact form of the exchange-correlation (XC) functional, which accounts for the quantum mechanical interactions between electrons, is unknown and must be approximated.[12] The choice of functional is critical. For general-purpose molecular calculations, hybrid functionals often provide the best performance.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Causality: We select B3LYP because it incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error common in simpler functionals.[2] This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems. It represents a well-validated and reliable choice for molecules containing main-group elements.[13]

-

The Language of Molecules: The Basis Set

A basis set is a collection of mathematical functions (in our case, Gaussian-type orbitals) used to construct the molecular orbitals.[14][15] A larger, more flexible basis set can describe the electron distribution more accurately but at a higher computational cost.

-

Recommended Basis Set: 6-311+G(d,p)

-

Causality & Explanation:

-

6-311 (Triple-Split Valence): This describes the core electrons with a single function (a contraction of 6 Gaussians) and splits the valence electrons into three functions (contractions of 3, 1, and 1 Gaussian(s)). This flexibility is crucial for accurately modeling the changes in electron distribution that occur during chemical bonding.

-

+ (Diffuse Functions): The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are broad Gaussian functions that are essential for describing the electron density far from the nucleus, which is critical for anions, lone pairs, and weak interactions. The sulfur and nitrogen atoms in Si(NCS)₄ necessitate their inclusion.

-

(d,p) (Polarization Functions): These functions add angular momentum beyond what is required for the ground state of the free atom (d-functions on heavy atoms, p-functions on hydrogen, though none are present here). They allow the orbitals to change shape and "polarize" in the molecular environment, which is indispensable for an accurate description of bonding, particularly the multiple bonds in the isothiocyanate groups.[9]

-

-

The Computational Workflow: A Step-by-Step Protocol

A successful computational analysis follows a logical and self-validating sequence of steps. The geometry must first be optimized to find the lowest-energy structure, which is then confirmed as a true minimum through a frequency calculation.

Workflow Overview

Caption: Computational workflow for Si(NCS)₄ analysis.

Experimental Protocol Details

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or Psi4.[16][17]

Step 1: Initial Structure Generation

-

Using a molecular editor (e.g., GaussView, Avogadro), construct an approximate 3D structure of tetraisothiocyanatosilane.

-

Start with a central Silicon atom.

-

Attach four Nitrogen atoms to the Silicon in a tetrahedral arrangement.

-

Attach a Carbon atom to each Nitrogen, and a Sulfur atom to each Carbon, ensuring the -N=C=S linkage is approximately linear.

-

Perform a preliminary geometry "cleanup" using the editor's built-in force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure. This is not a quantum mechanical step but helps ensure a smooth start for the optimization.

Step 2: Geometry Optimization

-

Prepare an input file for your quantum chemistry software.

-

Specify the charge (0) and spin multiplicity (singlet, i.e., 1).

-

Define the level of theory. In the input, this is typically specified as B3LYP/6-311+G(d,p).

-

Include the Cartesian coordinates from the initial structure generated in Step 1.

-

Submit and run the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total electronic energy until convergence criteria are met.[10]

Step 3: Vibrational Frequency Analysis

-

Prepare a new input file using the optimized geometry from the output of Step 2.

-

Use the exact same level of theory: B3LYP/6-311+G(d,p). Consistency is critical.

-

Specify the calculation type as Freq (Frequencies).

-

Submit and run the calculation. This computes the second derivatives of the energy with respect to atomic positions.

-

Self-Validation: Upon completion, inspect the output for the calculated frequencies. A true energy minimum will have zero imaginary frequencies.[13] One very small imaginary frequency (< 50i cm⁻¹) may be acceptable and correspond to numerical noise, but larger values indicate the structure is a transition state, not a minimum, and requires re-optimization.

Step 4: Electronic Property Calculation The output files from the optimization and frequency calculations already contain most of the necessary electronic property data. This step is primarily one of data extraction and analysis. Key properties to extract include:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

The total dipole moment.

-

The molecular orbitals can be visualized to understand bonding interactions.

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative data. Below are examples of how to structure and interpret these results, using hypothetical but realistic values for Si(NCS)₄.

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. The resulting bond lengths and angles provide fundamental structural information.

Caption: Molecular structure of Tetraisothiocyanatosilane.

Table 1: Calculated Geometric Parameters for Si(NCS)₄

| Parameter | Description | Calculated Value |

|---|---|---|

| r(Si-N) | Si-N bond length | 1.70 Å |

| r(N=C) | N=C bond length | 1.22 Å |

| r(C=S) | C=S bond length | 1.57 Å |

| ∠(N-Si-N) | Tetrahedral angle | 109.5° |

| ∠(Si-N-C) | Si-N-C bond angle | 165.0° |

| ∠(N-C-S) | N-C-S bond angle | 179.8° |

Insight: The Si-N-C angle deviates significantly from 180°, which is a common feature in isothiocyanate compounds and reflects the electronic influence of the silicon center. The near-tetrahedral N-Si-N angle confirms the expected coordination geometry.

Vibrational Analysis

The frequency calculation provides the fundamental vibrational modes, which correspond to the peaks observed in an infrared (IR) or Raman spectrum.[19]

Table 2: Selected Calculated Vibrational Frequencies for Si(NCS)₄

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|

| 2085 | High | N=C=S asymmetric stretch |

| 930 | Medium | N=C=S symmetric stretch |

| 625 | Strong | Si-N stretch |

| 480 | Medium | N=C=S bend |

Insight: The most intense absorption is predicted to be the asymmetric stretch of the isothiocyanate group, a characteristic and easily identifiable peak in experimental IR spectra. The Si-N stretching frequency provides direct information about the strength of the bond between the central silicon atom and the ligands.[20]

Electronic Structure Analysis

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and electronic excitability.

Table 3: Calculated Electronic Properties for Si(NCS)₄

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy gap (LUMO - HOMO) | 5.7 eV |

| Dipole Moment | Measure of molecular polarity | 0.0 D |

Insight: The HOMO is likely localized on the π-systems of the -NCS groups, particularly the sulfur lone pairs, making them sites for oxidation. The LUMO is likely a π* anti-bonding orbital, indicating where an incoming electron or nucleophile would attack. The zero dipole moment is expected due to the molecule's high (Td) symmetry. A relatively large HOMO-LUMO gap of 5.7 eV suggests high kinetic stability.

Conclusion

This guide has outlined a robust and scientifically-grounded protocol for the quantum chemical analysis of tetraisothiocyanatosilane using Density Functional Theory. By following the detailed workflow—from initial structure generation and geometry optimization to frequency analysis and property calculation—researchers can obtain reliable and predictive data on the molecule's geometric, vibrational, and electronic characteristics. The causality behind the choice of the B3LYP functional and the 6-311+G(d,p) basis set was explained to ensure methodological transparency and accuracy. This computational approach serves as an invaluable tool, enabling a deeper molecular-level understanding that can guide and accelerate experimental research in materials science and chemical synthesis.

References

Please note: The URLs provided are active as of the generation date of this document and have been selected to prioritize a working landing page.

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.

-

Dolg, M. (2002). Relativistic effective core potentials. Modern Methods and Algorithms of Quantum Chemistry Proceedings, 2, 507-540.

-

University of Turin. (n.d.). Silicon Basis-Sets. Crystal.

-

Maroof, S. (2024). Why we use Pseudo potential in DFT. Medium.

-

University of Cambridge. (n.d.). Pseudopotentials. Theory of Condensed Matter Group.

-

VASP Group. (n.d.). Silicon as a typical bulk material. VASP Wiki.

-

Roshan, S. C. R., & Ramakanth, S. (2016). Density Functional Theoretical Calculations for Evaluation of Electronic Properties of Silicon. International Journal of Computer Engineering and Technology, 5(6).

-

Singh, A., Singh, A. K., & Yadav, P. S. (2022). Investigation of Silicon-Hydride Nanodotproperties using Density Functional Theory. Journal of Advanced Scientific Research, 13(7), 63-71.

-

Smolecule. (n.d.). Buy Tetraisothiocyanatosilane | 6544-02-1.

-

Chen, C. Y., et al. (2022). Density Functional Theory Study of Metallic Silicon (111) Plane Structures. Nanomaterials, 12(3), 529.

-

Zhang, Y., et al. (2023). Pseudopotentials, an overlooked source and remedy of DFT errors. arXiv.

-

Mete, E. (n.d.). DFT in practice : Part II - pseudopotentials.

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem 6.1 User's Manual.

-

Besley, N. A. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. Chemical Physics Letters, 699, 1-5.

-

Jensen, F. (2014). Basis Sets in Quantum Chemistry. In Reviews in Computational Chemistry (Vol. 28).

-

Wikipedia. (n.d.). Gas electron diffraction.

-

Ochsenfeld, C. (n.d.). Basis Sets Used in Molecular Orbital Calculations. University of Munich.

-

Semenov, A., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv.

-

Jha, G. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube.

-

Li, Z., et al. (2022). DFT calculations. (a) Optimized geometries at different positions. ResearchGate.

-

PubChemLite. (n.d.). Tetraisothiocyanatosilane (C4N4S4Si).

-

Oreate AI. (2026). Unraveling the Mysteries of Quantum Chemical Calculations. Oreate AI Blog.

-

Basiuk, V. A. (2009). Quantum Chemical Calculations of Surfaces and Interfaces of Materials. In Handbook of Surface and Interface Analysis.

-

ArXiv. (2013). First-principles study of the electronic structure of silicon nanocrystals functionalized with F4-TCNQ.

-

ResearchGate. (2025). Synthesis, structure and light scattering properties of tetraalkylammonium metal isothiocyanate salts.

-

Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species... Physical Chemistry Chemical Physics, 10(12), 1723-1733.

-

Näther, C., & Jochim, A. (2024). Synthesis, crystal structure and thermal properties of a new polymorphic modification of diiso-thio-cyanato-tetra-kis-(4-methyl-pyridine)cobalt(II). Acta Crystallographica Section E, 80(Pt 6), 629–634.

-

Tosheva, D. F. (2025). INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER. American Journal of Education and Learning, 4(10).

-

McLaughlin, P. (2023). 2023 VWSCC: Session 04 — Geometry Optimization In Q-Chem. YouTube.

-

Wang, Y., et al. (2018). Two Organic Cation Salts Containing Tetra(isothiocyanate)cobaltate(II): Synthesis, Crystal Structures, Spectroscopic, Optical and Magnetic Properties. Molecules, 23(10), 2459.

-

Wüllen, C. (2021). Quantum chemical calculations on tetravalent f-element compounds. INIS-IAEA.

-

Hempel, C., et al. (2018). Quantum chemistry calculations on a trapped-ion quantum simulator. arXiv.

-

Barroso, J. (2021). Geometry Optimizations for Excited States. Dr. Joaquin Barroso's Blog.

-

Mugnaioli, E., & Kolb, U. (2019). 3D Electron Diffraction: The Nanocrystallography Revolution. ACS Central Science, 5(7), 1127–1136.

-

Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST Technical Series Publications.

-

ACS Publications. (2026). Coremoval of Ca and Organics: In Situ Hardness-to-Catalyst Upcycling... Environmental Science & Technology.

-

ChemCompute. (n.d.). psi4.

-

ResearchGate. (2025). Study on the Si–Si Vibrational States of the Near Surface Region of Porous Silicon.

-

Psi4. (n.d.). PsiCode.

-

Wikipedia. (n.d.). Psi (computational chemistry).

-

Ching, W. Y., et al. (2003). Phonon spectrum and thermal properties of cubic Si3N4 from first-principles calculations. Physical Review B, 67(13).

-

Psi4. (2016). Interactive Psi4 with distributed computing. YouTube.

-

Breidung, J., & Thiel, W. (1999). Anharmonic force field and vibrational frequencies of tetrafluoromethane (CF4) and tetrafluorosilane (SiF4). The Journal of Chemical Physics, 111(12), 5489-5500.

-

Presilla-Márquez, J. D., et al. (1997). FTIR spectra of the 5 ( u ), Si-C stretching vibration of linear SiC 4... ResearchGate.

-

ResearchGate. (2025). An electron-diffraction study of gaseous tetrasulphur tetranitride, S4N4.

Sources

- 1. Buy Tetraisothiocyanatosilane | 6544-02-1 [smolecule.com]

- 2. Unraveling the Mysteries of Quantum Chemical Calculations - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. Density Functional Theory Study of Metallic Silicon (111) Plane Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tetraisothiocyanatosilane (C4N4S4Si) [pubchemlite.lcsb.uni.lu]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. advancedscienti.com [advancedscienti.com]

- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 10. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. arxiv.org [arxiv.org]

- 13. youtube.com [youtube.com]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. researchgate.net [researchgate.net]

- 16. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]

- 17. PSI (computational chemistry) - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. researchgate.net [researchgate.net]

Discovering Novel Precursors for Silicon Nitride: A Technical Guide for Advanced Materials Synthesis

Introduction: Beyond Conventional Boundaries in Silicon Nitride Synthesis

Silicon nitride (Si₃N₄) stands as a cornerstone of advanced engineering ceramics, prized for its exceptional high-temperature strength, hardness, and resistance to oxidation and thermal shock.[1] These properties make it indispensable in demanding applications, from aerospace components and automotive engine parts to high-performance bearings and electronic substrates.[2] Traditionally, Si₃N₄ is produced via high-temperature reactions of silicon-based precursors like silane (SiH₄) or chlorosilanes with ammonia.[3] However, these methods often require extreme processing conditions and offer limited control over the final material's purity and microstructure.

The limitations of conventional synthesis have spurred the exploration of a more versatile and elegant approach: the use of preceramic polymers.[2][4] These specially designed organosilicon polymers function as molecular precursors that can be shaped at low temperatures using conventional polymer processing techniques and then converted into a dense, high-purity ceramic product through a controlled heating process known as pyrolysis.[4][5] This guide delves into the core principles and practical methodologies for discovering and utilizing novel preceramic precursors, offering researchers and materials scientists a roadmap to designing the next generation of silicon nitride materials.

Chapter 1: The Ideal Silicon Nitride Precursor: A Molecular Blueprint

The journey from a liquid or soluble polymer to a high-performance ceramic is dictated entirely by the precursor's molecular architecture. An ideal preceramic polymer for silicon nitride should possess a specific combination of properties to ensure a successful transformation.

Key Characteristics of an Optimal Precursor:

-

High Ceramic Yield: The precursor should convert to ceramic with minimal mass loss during pyrolysis. This requires a polymer backbone rich in silicon and nitrogen and side groups that are not easily lost as volatile fragments. A high molecular weight and a cross-linked structure are beneficial.[1]

-

Stoichiometric Control: The precursor's elemental composition, particularly the Si:N ratio, should be tailored to yield stoichiometric Si₃N₄. The presence of carbon is often unavoidable and can lead to the formation of silicon carbonitride (SiCN), which may be desirable for certain applications.[6][7]

-

Processability: For practical applications, the precursor must be processable. This typically means it should be a liquid with suitable viscosity or a solid that is soluble in common organic solvents, allowing for techniques like spinning, coating, or molding.[8]

-

Latent Reactivity: The polymer should contain reactive sites, such as Si-H or N-H bonds, that allow for cross-linking (curing) before pyrolysis.[9] This curing step transforms the tractable polymer into an infusible solid (a "green body"), ensuring that the desired shape is retained during the high-temperature conversion to ceramic.

Chapter 2: Designing and Synthesizing Novel Precursors: From Monomers to Polymers